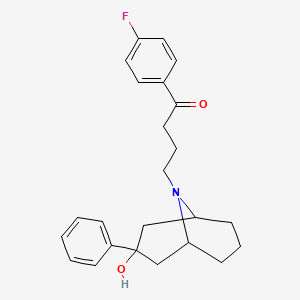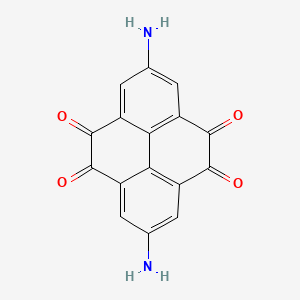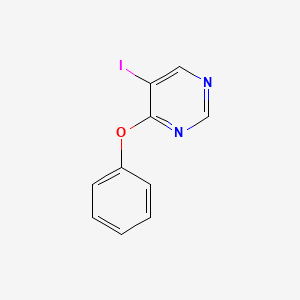
Butyrophenone, 4'-fluoro-4-(3-hydroxy-3-phenyl-9-azabicyclo(3.3.1)non-9-YL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyrophenone, 4’-fluoro-4-(3-hydroxy-3-phenyl-9-azabicyclo(3.3.1)non-9-YL)- is a complex organic compound that belongs to the butyrophenone class. Butyrophenones are known for their use in the treatment of psychiatric disorders, particularly as antipsychotic agents. This specific compound is characterized by the presence of a fluorine atom and a bicyclic structure, which contribute to its unique chemical and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 4’-fluoro-4-(3-hydroxy-3-phenyl-9-azabicyclo(3.3.1)non-9-YL)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the butyrophenone core: This is achieved through a Friedel-Crafts acylation reaction, where a phenyl group is introduced to a butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the fluorine atom: This can be done via electrophilic fluorination using reagents like Selectfluor.
Construction of the bicyclic structure: This involves a series of cyclization reactions, often using strong bases or acids to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ketone group in the butyrophenone core can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products
Oxidation products: Ketones, carboxylic acids
Reduction products: Alcohols
Substitution products: Amines, thiols
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential effects on various biological pathways. Its interaction with cellular receptors and enzymes can provide insights into the mechanisms of action of related compounds.
Medicine
Medically, Butyrophenone, 4’-fluoro-4-(3-hydroxy-3-phenyl-9-azabicyclo(3.3.1)non-9-YL)- is investigated for its potential as an antipsychotic agent. Its ability to modulate neurotransmitter systems makes it a candidate for the treatment of psychiatric disorders.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of various active ingredients.
Mecanismo De Acción
The mechanism of action of Butyrophenone, 4’-fluoro-4-(3-hydroxy-3-phenyl-9-azabicyclo(3.3.1)non-9-YL)- involves its interaction with dopamine receptors in the brain. By binding to these receptors, it inhibits the action of dopamine, a neurotransmitter involved in mood regulation and psychotic symptoms. This leads to a reduction in symptoms such as hallucinations and delusions.
Comparación Con Compuestos Similares
Similar Compounds
Haloperidol: A widely used antipsychotic with a similar butyrophenone structure.
Benperidol: Known for its high potency as an antipsychotic.
Droperidol: Used as an antiemetic and antipsychotic.
Uniqueness
Butyrophenone, 4’-fluoro-4-(3-hydroxy-3-phenyl-9-azabicyclo(3.3.1)non-9-YL)- stands out due to its unique fluorine substitution and bicyclic structure. These features contribute to its distinct pharmacological profile and potential therapeutic applications.
Propiedades
Número CAS |
101221-59-4 |
|---|---|
Fórmula molecular |
C24H28FNO2 |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-4-(3-hydroxy-3-phenyl-9-azabicyclo[3.3.1]nonan-9-yl)butan-1-one |
InChI |
InChI=1S/C24H28FNO2/c25-20-13-11-18(12-14-20)23(27)10-5-15-26-21-8-4-9-22(26)17-24(28,16-21)19-6-2-1-3-7-19/h1-3,6-7,11-14,21-22,28H,4-5,8-10,15-17H2 |
Clave InChI |
HKJWHCRTZKKXEO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(CC(C1)N2CCCC(=O)C3=CC=C(C=C3)F)(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


(2-dicyclohexylphosphinophenyl)methane](/img/structure/B13742359.png)
![2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B13742366.png)


![9,10-Anthracenedione, 4,8-diamino-2-[4-(2-ethoxyethoxy)phenyl]-1,5-dihydroxy-](/img/structure/B13742377.png)







![Diethylgold bromide [Forbidden]](/img/structure/B13742450.png)

